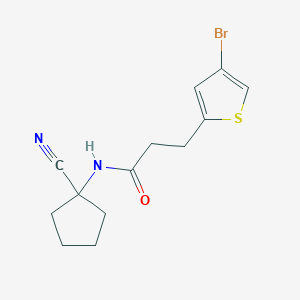

3-(4-Bromothiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Bromothiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide, also known as BCTP, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Arylsubstituted Halogen(thiocyanato)amides Synthesis and Antimicrobial Properties

A study explored the synthesis of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment through copper catalytic anionarylation. This process led to the creation of compounds with potential antimicrobial properties, showcasing the chemical's relevance in developing substances that could combat bacterial and fungal infections (Baranovskyi et al., 2018).

Herbicidal Activity of N-Substituted Propanamides

Research into N-substituted propanamides demonstrated their effectiveness as herbicides. Specific compounds synthesized through bromine-assisted cyclization showed notable herbicidal activity, indicating the potential agricultural applications of these chemicals in controlling unwanted plant growth (Liu et al., 2008).

Development of Fluorescent ATRP Initiators

In polymer science, a study detailed the synthesis of a coumarin-based fluorescent ATRP initiator, highlighting the role of similar compounds in polymerization processes. The efficient initiation of polymerization, combined with the fluorescent properties of the initiator, underlines its importance in materials science and engineering (Kulai & Mallet-Ladeira, 2016).

Novel Synthesis Approaches and Chemical Interactions

Further research into the bromination of cyclopentenones and related compounds has provided insights into regio- and chemoselective bromination techniques. These studies offer valuable knowledge for organic synthesis, enhancing the toolbox for chemists working on complex molecule construction (Shirinian et al., 2012).

Anticancer Activity of S-Substituted Derivatives

The synthesis and evaluation of S-substituted 1,2,4-triazinone derivatives for anticancer activity indicate the potential medical applications of compounds with similar structural features. Some synthesized derivatives demonstrated significant in vitro cytotoxicity against various cancer cell lines, suggesting their utility in developing new anticancer agents (Saad & Moustafa, 2011).

Eigenschaften

IUPAC Name |

3-(4-bromothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2OS/c14-10-7-11(18-8-10)3-4-12(17)16-13(9-15)5-1-2-6-13/h7-8H,1-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABXJGDHLRQBAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)CCC2=CC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromothiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2896421.png)

![(2E)-2-[(3-nitrophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2896422.png)

![6-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2896426.png)